1,2,4-Trimethylbenzene

Catalog No.
S576135
CAS No.
95-63-6
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trimethylbenzene

CAS Number

95-63-6

Product Name

1,2,4-Trimethylbenzene

IUPAC Name

1,2,4-trimethylbenzene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3

InChI Key

GWHJZXXIDMPWGX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C

solubility

0.006 % (NIOSH, 2016)
4.74e-04 M
0.057 mg/mL at 25 °C
Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether
In water, 57 mg/L at 25 °C
Solubility in water: very poor
0.006%

Synonyms

Pseudocumene, aysm-Trimethylbenzene, psi-Cumene, Pseudocumol, as-Trimethylbenzene

Canonical SMILES

CC1=CC(=C(C=C1)C)C

The exact mass of the compound 1,2,4-Trimethylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.006 % (niosh, 2016)4.74e-04 m0.057 mg/ml at 25 °cmiscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum etherin water, 57 mg/l at 25 °c0.057 mg/ml at 25 °csolubility in water: very poor0.006%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65600. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of trimethylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,2,4-Trimethylbenzene (pseudocumene) is a C9 aromatic hydrocarbon essential to both large-scale chemical manufacturing and specialized analytical applications. Functioning primarily as the obligate precursor for trimellitic anhydride (TMA) synthesis, it is also highly valued as a high-boiling aromatic solvent and a high-yield primary fluor in liquid scintillation cocktails [1]. Procurement specifications typically demand high isomeric purity to ensure predictable downstream reaction kinetics and to prevent the formation of off-target oxidation byproducts that can degrade polymer performance [2].

Substituting 1,2,4-Trimethylbenzene with closely related C9 isomers or lighter aromatics leads to catastrophic failures in both synthesis and formulation. In oxidation workflows, replacing it with 1,3,5-trimethylbenzene (mesitylene) yields trimesic acid instead of trimellitic acid, completely preventing the formation of the anhydride ring necessary for high-performance plasticizers and wire enamels [1]. In solvent applications, substituting with standard xylenes reduces the boiling point by approximately 30 °C, accelerating evaporation rates and causing severe flow, leveling, and blistering defects in high-temperature baking enamels and industrial coatings [2].

Oxidation Pathway Specificity for Anhydride Production

The defining industrial value of 1,2,4-Trimethylbenzene is its specific oxidation pathway. Under catalytic liquid-phase air oxidation, 1,2,4-TMB yields trimellitic acid, which readily dehydrates to trimellitic anhydride (TMA)[1]. In contrast, the 1,3,5-isomer oxidizes to trimesic acid, which cannot form an anhydride due to steric constraints, and the 1,2,3-isomer yields hemimellitic acid [2]. This strict structural requirement means that even minor isomeric impurities in the 1,2,4-TMB feedstock will generate non-reactive or cross-linking-disruptive byproducts during polymer synthesis.

Evidence DimensionDownstream oxidation product
Target Compound Data1,2,4-Trimethylbenzene -> Trimellitic Anhydride (TMA)
Comparator Or Baseline1,3,5-Trimethylbenzene -> Trimesic Acid (no anhydride formation)
Quantified Difference100% divergence in functional group capability (anhydride vs tri-carboxylic acid)
ConditionsCatalytic liquid-phase air oxidation

Buyers synthesizing TMA for wire enamels or TOTM plasticizers must procure high-purity 1,2,4-TMB to ensure successful anhydride ring formation and prevent polymer degradation.

Thermal Volatility and Evaporation Control

For industrial coatings and agricultural formulations, solvent retention during the curing or application phase is critical. 1,2,4-Trimethylbenzene offers a boiling point of 169.3 °C, significantly higher than mainstream aromatic solvents like xylenes (138–144 °C) or toluene (110 °C) [1]. This ~25–30 °C differential provides a substantially slower evaporation rate, which is essential for proper film formation, leveling, and preventing 'solvent pop' in high-temperature baking enamels [2].

Evidence DimensionStandard Boiling Point
Target Compound Data1,2,4-Trimethylbenzene (169.3 °C)
Comparator Or BaselineMixed Xylenes (~138–144 °C)
Quantified Difference~25–30 °C higher boiling point
ConditionsStandard atmospheric pressure (100 kPa)

Formulators of high-temperature coatings must select 1,2,4-TMB over standard xylenes to achieve the extended open time and smooth leveling required for defect-free finishes.

Primary Scintillation Light Yield and Decay Kinetics

In high-energy physics and radiation detection, 1,2,4-Trimethylbenzene (pseudocumene) is utilized as a primary solvent and fluor due to its exceptional scintillation properties. When excited by ionizing radiation, 1,2,4-TMB emits UV photons (270–320 nm) with a high light yield of approximately 10,000 photons/MeV, representing 60–70% of the efficiency of crystalline anthracene[1]. Furthermore, it exhibits a very fast decay time of 3–5 nanoseconds[2]. This dramatically outperforms standard mineral oil baselines in raw primary photon generation, making it the material of choice for compact, high-resolution liquid scintillator detectors.

Evidence DimensionScintillation light yield and decay time
Target Compound Data1,2,4-Trimethylbenzene (~10,000 photons/MeV, 3-5 ns decay)
Comparator Or BaselineStandard Mineral Oil (Negligible primary yield without heavy fluor doping)
Quantified Difference60-70% of anthracene light yield with nanosecond-scale kinetics
ConditionsIonizing particle excitation in liquid scintillator cocktails

Researchers designing high-resolution neutrino or radiation detectors prioritize 1,2,4-TMB to maximize light collection and achieve superior pulse-shape discrimination.

Trimellitic Anhydride (TMA) Manufacturing

Directly downstream of its unique oxidation pathway, high-purity 1,2,4-TMB is the mandatory feedstock for synthesizing TMA. This anhydride is subsequently used to produce trioctyl trimellitate (TOTM) plasticizers for high-temperature PVC cables and advanced powder coatings [1].

High-Temperature Baking Enamels and Industrial Coatings

Leveraging its 169 °C boiling point, 1,2,4-TMB is formulated into heavy-duty industrial paints, automotive primers, and wire enamels where slower evaporation is required to ensure proper leveling and prevent film defects during thermal curing [2].

High-Resolution Liquid Scintillator Cocktails

Due to its high primary photon yield and rapid 3-5 ns decay time, 1,2,4-TMB is utilized in advanced particle physics detectors to capture low-energy neutrino events with high spatial and temporal resolution [3].

Physical Description

1,2,4-trimethylbenzene appears as a liquid. Flash point near 130°F. Less dense than water and insoluble in water. Vapors irritate eyes, throat, and nose. Used in dyes and pharmaceuticals.
GasVapor; Liquid
liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a distinctive, aromatic odor.

Color/Form

Clear, colorless liquid

XLogP3

3

Boiling Point

334.4 °F at 760 mm Hg (USCG, 1999)
169.3 °C
168.89 °C
169 °C
337°F

Flash Point

111 °F (USCG, 1999)
112 °F (44 °C) (Closed cup)
44 °C c.c.
112°F

Vapor Density

4.15 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

0.889 (USCG, 1999)
0.8758 g/cu cm at 20 °C; 0.8718 g/cu m at 25 °C
Relative density (water = 1): 0.88
0.88

LogP

3.63 (LogP)
3.63
log Kow = 3.78
3.8

Odor

Distinctive, aromatic odo

Melting Point

-47.2 °F (USCG, 1999)
-43.8 °C
-43.77 °C
-43.8°C
-44 °C
-77°F

UNII

34X0W8052F

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/

Vapor Pressure

4.9 mm Hg (USCG, 1999)
2.10 mmHg
2.10 mm Hg at 25 °C
(56°F): 1 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

95-36-3
95-63-6

Wikipedia

Pseudocumene

Biological Half Life

0.49 Days
4.00 Days
... Ten healthy male volunteers were exposed to trimethylbenzene (TMB) vapor in an exposure chamber for 2 hr at a work load of 50 W. The subjects were exposed on four occasions, to 25 ppm of 1,2,4-TMB, 1,2,3-TMB, and 1,3,5-TMB, respectively, and 2 ppm of 1,2,4-TMB. Urine was collected from the onset of exposure until the following morning. All six possible dimethylhippuric acid (DMHA) isomers were analyzed by high-performance liquid chromatography. ... The half-times of the different DMHA isomers ranged from 4 to 16 hr.

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

From C9 fraction of refinery reformate streams by fractional distillation.
Trimethylbenzene fraction (fractionation; coproduced with mesitylene/durene)
... Pseudocumene ... /is/ found in coal tar oil ... /It/ can be isolated by distillation and purified by the differential hydrolysis of ... /its/ sulfonic acids. More important industrially is the occurrence of trimethylbenzenes in some mineral oils, and their formation during processing of crude oil, especially catalytic cracking and reforming. Psuedocumene is obtained in 99% purity by superfractionation from the C9 cut of crude oil refining. Pseudocumene ... can be obtained by extractive crystallization of the C9 cut with urea.
Trimethylbenzenes, especially pseudocumene and mesitylene, are ... formed by liquid-phase disproportionation of xylene in the presene of aluminum chloride. These reactions can be carried out in the gas phase at high temperature on aluminum silicate catalysts.
For more Methods of Manufacturing (Complete) data for 1,2,4-TRIMETHYLBENZENE (6 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other petroleum and coal products manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Services
Transportation equipment manufacturing
Wholesale and retail trade
Benzene, 1,2,4-trimethyl-: ACTIVE

Analytic Laboratory Methods

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water is described. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 1,2,4-trimethylbenzene from water at 30 and 60 °C were 83 and 92%, respectively.
EPA Method 524.2. Purge-and-Trap Gas Chromatography/Mass Spectrometry. The method is applicable for the determination of volatile aromatic compounds in water, finished drinking water, raw source water or drinking water in any treatment stage. For 1,2,4-trimethylbenzene the method has a detection limit of 0.09 ug/l and a relative standard deviation of 8.0% using a wide bore capillary column.
EPA Method 503.1. Purge-and-Trap Gas Chromatography with a Photoionization Detector. This method is applicable for the determination of volatile aromatic and unsaturated organic compounds in finished drinking water, raw source water, or drinking water in any treatment stage. For 1,2,4-trimethylbenzene the method has a detection limit of 0.006 ug/l and a relative standard deviation of 8.7%. Overall precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of sample matrix.
AOB Method VG-011-1. Halogenated and Aromatic Volatile Organic Compounds (VOCs) in Whole Gas Analyzed by Purge and Trap GC/ELCD/PID.
For more Analytic Laboratory Methods (Complete) data for 1,2,4-TRIMETHYLBENZENE (21 total), please visit the HSDB record page.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Trimethylbenzene must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), and strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. /Trimethyl benzenes/
STORAGE TANKS SHOULD BE MOUNDED TO CONFINE ESCAPING LIQUID & ESCAPE FROM PROCESS VESSELS SHOULD BE CONTROLLED IN SIMILAR MANNER BY SILLS @ DOORWAYS, DESIGN OF FLOORS, ETC. /TRIMETHYLBENZENES/

Interactions

... The toxicokinetics of 124TMB was studied in nine male, healthy volunteers exposed to solvent vapors in an exposure chamber for 2 hr during a work load of 50 W. The subjects were exposed to 2 ppm (11 mg/cu m) of 124TMB during exposure to 300 mg/cu m of white spirit. The 124TMB isomer was analysed in blood, urine and exhaled air by gas chromatography. The DMHA metabolites of all three TMB isomers were analysed in urine by high-performance liquid chromatography. The results were compared with previously published exposures to 2 and 25 ppm (120 mg/cu m) of 124TMB vapor alone. ... Blood levels of 124TMB and excretion rates of 3,4-DMHA in urine were markedly elevated both during and after exposure to white spirit compared to the same exposure level of 124TMB alone. ... It appears that components in white spirit interfere with the metabolic elimination of 124TMB. This should be considered in biological exposure monitoring as well as in risk assessment.

Dates

Last modified: 08-15-2023

Identifying alternative solvents for C

Seyed M Heidari, Annick Anctil
PMID: 32172058   DOI: 10.1016/j.jhazmat.2020.122337

Abstract

Linseed oil, olive oil, and sunflower oil were selected based on green chemistry principles and C
solubility as alternative solvents to replace 1,2,4-trimethylbenzene (TMB) for C
manufacturing. Singular acute toxicity experiments of C
and the four solvents was performed using Daphnia magna to identify the solvent with the lowest toxicity and estimate the toxicity of C
. The EC
for C
was estimated to be higher than 176 ppm. The toxicity of the solvents increased from sunflower oil to olive oil, linseed oil, and TMB. Combined toxicity tests were conducted to investigate the interaction between C
and the solvent since essential oils can be nanocarriers and facilitate the transport of C
into the cell membranes, which would increase its toxicity. Various concentrations of C
(0, 11, 22, 44, 88, and 176 mg/L) were mixed with solvents at their EC
concentrations. The toxicity of linseed oil increased with increasing C
concentrations. For olive and sunflower oil, the toxicity was lowered with low concentrations of C
. Olive oil was determined to be a suitable solvent for C
manufacturing based on singular and combined toxicity assessments. This study showed the importance of considering combined toxicity for solvent selection.


Considerations for Development of Exposure Limits for Chemicals Encountered During Aircraft Operation

Lisa M Sweeney, Jeffery M Gearhart, Darrin K Ott, Heather A Pangburn
PMID: 32074307   DOI: 10.1093/milmed/usz318

Abstract

Military aircrews' health status is critical to their mission readiness, as they perform physically and cognitively demanding tasks in nontraditional work environments. Research Objectives: Our objective is to develop a broad operational risk assessment framework and demonstrate its applicability to health risks to aircrews because of airborne chemical exposure, considering stressors such as heat and exertion.
Extrapolation of generic exposure standards to military aviation-specific conditions can include computation of risk-relevant internal dosimetry estimates by incorporating changes in breathing patterns and blood flow distribution because of aspects of the in-flight environment. We provide an example of the effects of exertion on peak blood concentrations of 1,2,4-trimethylbenzene computed using a physiologically based pharmacokinetic model.
Existing published collections on the effects of flight-related stressors on breathing patterns and blood flow address only a limited number of stressors. Although data exist that can be used to develop operational exposure limits specific to military aircrew activities, efforts to integrate this information in specific chemical assessments have been limited.
Efforts to develop operational exposure limits would benefit from guidance on how to make use of existing assessments and expanded databases of the impact of environmental stressors on adult human physiology.


An Enzymatic Route to α-Tocopherol Synthons: Aromatic Hydroxylation of Pseudocumene and Mesitylene with P450 BM3

Alexander Dennig, Alexandra Maria Weingartner, Tsvetan Kardashliev, Christina Andrea Müller, Erika Tassano, Martin Schürmann, Anna Joëlle Ruff, Ulrich Schwaneberg
PMID: 28990705   DOI: 10.1002/chem.201703647

Abstract

Aromatic hydroxylation of pseudocumene (1 a) and mesitylene (1 b) with P450 BM3 yields key phenolic building blocks for α-tocopherol synthesis. The P450 BM3 wild-type (WT) catalyzed selective aromatic hydroxylation of 1 b (94 %), whereas 1 a was hydroxylated to a large extent on benzylic positions (46-64 %). Site-saturation mutagenesis generated a new P450 BM3 mutant, herein named "variant M3" (R47S, Y51W, A330F, I401M), with significantly increased coupling efficiency (3- to 8-fold) and activity (75- to 230-fold) for the conversion of 1 a and 1 b. Additional π-π interactions introduced by mutation A330F improved not only productivity and coupling efficiency, but also selectivity toward aromatic hydroxylation of 1 a (61 to 75 %). Under continuous nicotinamide adenine dinucleotide phosphate recycling, the novel P450 BM3 variant M3 was able to produce the key tocopherol precursor trimethylhydroquinone (3 a; 35 % selectivity; 0.18 mg mL
) directly from 1 a. In the case of 1 b, overoxidation leads to dearomatization and the formation of a valuable p-quinol synthon that can directly serve as an educt for the synthesis of 3 a. Detailed product pattern analysis, substrate docking, and mechanistic considerations support the hypothesis that 1 a binds in an inverted orientation in the active site of P450 BM3 WT, relative to P450 BM3 variant M3, to allow this change in chemoselectivity. This study provides an enzymatic route to key phenolic synthons for α-tocopherols and the first catalytic and mechanistic insights into direct aromatic hydroxylation and dearomatization of trimethylbenzenes with O
.


On-board measurements of gaseous pollutant emission characteristics under real driving conditions from light-duty diesel vehicles in Chinese cities

Gang Wang, Shuiyuan Cheng, Jianlei Lang, Song Li, Liang Tian
PMID: 27521933   DOI: 10.1016/j.jes.2015.09.021

Abstract

A total of 15 light-duty diesel vehicles (LDDVs) were tested with the goal of understanding the emission factors of real-world vehicles by conducting on-board emission measurements. The emission characteristics of hydrocarbons (HC) and nitrogen oxides (NOx) at different speeds, chemical species profiles and ozone formation potential (OFP) of volatile organic compounds (VOCs) emitted from diesel vehicles with different emission standards were analyzed. The results demonstrated that emission reductions of HC and NOx had been achieved as the control technology became more rigorous from Stage I to Stage IV. It was also found that the HC and NOx emissions and percentage of O2 dropped with the increase of speed, while the percentage of CO2 increased. The abundance of alkanes was significantly higher in diesel vehicle emissions, approximately accounting for 41.1%-45.2%, followed by aromatics and alkenes. The most abundant species were propene, ethane, n-decane, n-undecane, and n-dodecane. The maximum incremental reactivity (MIR) method was adopted to evaluate the contributions of individual VOCs to OFP. The results indicated that the largest contributors to O3 production were alkenes and aromatics, which accounted for 87.7%-91.5%. Propene, ethene, 1,2,4-trimethylbenzene, 1-butene, and 1,2,3-trimethylbenzene were the top five VOC species based on their OFP, and accounted for 54.0%-64.8% of the total OFP. The threshold dilution factor was applied to analyze the possibility of VOC stench pollution. The majority of stench components emitted from vehicle exhaust were aromatics, especially p-diethylbenzene, propylbenzene, m-ethyltoluene, and p-ethyltoluene.


Effect of compositional heterogeneity on dissolution of non-ideal LNAPL mixtures

M Vasudevan, C D Johnston, T P Bastow, G Lekmine, J L Rayner, I M Nambi, G Suresh Kumar, R Ravi Krishna, G B Davis
PMID: 27669377   DOI: 10.1016/j.jconhyd.2016.09.006

Abstract

The extent of dissolution of petroleum hydrocarbon fuels into groundwater depends greatly on fuel composition. Petroleum fuels can consist of thousands of compounds creating different interactions within the non-aqueous phase liquid (NAPL), thereby affecting the relative dissolution of the components and hence a groundwater plume's composition over long periods. Laboratory experiments were conducted to study the variability in the effective solubilities and activity coefficients for common constituents of gasoline fuels (benzene, toluene, p-xylene and 1,2,4-trimethylbenzene) (BTX) in matrices with an extreme range of molar volumes and chemical affinities. Four synthetic mixtures were investigated comprising BTX with the bulk of the NAPL mixtures made up of either, ethylbenzene (an aromatic like BTX with similar molar volume); 1,3,5-trimethylbenzene (an aromatic with a greater molar volume); n-hexane (an aliphatic with a low molar volume); and n-decane (an aliphatic with a high molar volume). Equilibrium solubility values for the constituents were under-predicted by Raoult's law by up to 30% (higher experimental concentrations) for the mixture with n-hexane as a filler and over-predicted by up to 12% (lower experimental concentrations) for the aromatic mixtures with ethylbenzene and 1,3,5-trimethylbenzene as fillers. Application of PP-LFER (poly-parameter linear free energy relationship) model for non-ideal mixtures also resulted in poor correlation between experimentally measured and predicted concentrations, indicating that differences in chemical affinities can be the major cause of deviation from ideal behavior. Synthetic mixtures were compared with the dissolution behavior of fresh and naturally weathered unleaded gasoline. The presence of lighter aliphatic components in the gasoline had a profound effect on estimating effective solubility due to chemical affinity differences (estimated at 0.0055 per percentage increase in the molar proportion of aliphatic) as well as reduced molar volumes (estimated at -0.0091 in the activity coefficient per unit increase in molar volume, mL/mol). Previously measured changes in activity coefficients due to natural weathering of 0.25 compares well to 0.27 calculated here based on changes in the chemical affinity and molar volumes. The study suggests that the initial estimation of the composition of a fuel is crucial in evaluating dissolution processes due to ideal and non-ideal dissolution, and in predicting long term dissolution trends and the longevity of NAPL petroleum plume risks.


Nationally representative levels of selected volatile organic compounds in Canadian residential indoor air: population-based survey

Jiping Zhu, Suzy L Wong, Sabit Cakmak
PMID: 24164357   DOI: 10.1021/es403055e

Abstract

A comprehensive, population-based national indoor air survey was conducted in 2009-2011 in Canada. A total of 84 volatile organic carbons (VOCs) from 3218 houses, 546 apartments, and 93 other dwelling types were measured using passive sampling followed by thermal desorption GC/MS. A total of 12 VOCs were measured in both this study and the 1992 Canadian national study. Arithmetic means of VOCs in this study were 2-5 times lower than those in the 1992 study with the exception of a higher styrene level (1.13 μg · m(-3)). Comparing the geometric means of the 24 VOCs showed that levels for the VOCs in this study were comparable to those reported in Europe. They were generally within a factor of 2; 1,4-dichlorobenzene (0.21 μg · m(-3)) and 1,2,4-trimethylbenzene (0.51 μg · m(-3)) were noticeably lower in this study than in the European studies. There were 47 VOCs detected in more than 50% of Canadian households; 33 of them were higher in houses than in apartments for all nonsmoking homes, while only 4 were lower in houses than in apartments. A total of 11 of 47 VOCs were higher in smoking homes compared to nonsmoking homes, while the rest had similar levels. Principal component analysis identified several groups of VOCs with possible common sources.


Kinetics and mechanism of the reaction of OH with the trimethylbenzenes--experimental evidence for the formation of adduct isomers

Birger Bohn, Cornelius Zetzsch
PMID: 22968679   DOI: 10.1039/c2cp42434g

Abstract

The reversible gas-phase addition of OH radicals to the trimethylbenzenes was investigated in pulsed experiments utilizing VUV flash-photolysis resonance-fluorescence of H(2)O in the temperature range of 275-340 K. Triexponential OH decays were observed in the presence of the trimethylbenzenes, indicating the participation of more than one adduct species. Analytical solutions for the system of differential equations with two adduct isomers were derived, and the OH decay curves were evaluated based on this reaction model. This led to significant improvements of fit qualities and notable changes in OH rate constants compared to a previous model with a single adduct species. The detailed analysis was confined to 1,3,5-trimethylbenzene where reversible formation of two OH-aromatic ortho- and ipso-adduct isomers is feasible in accordance with the extended reaction model. Only after inclusion of additional isomerization reactions, consistent thermochemical data were obtained from the fitted rate constants. Reaction enthalpies of -83 ± 7 kJ mol(-1) and -35 ± 22 kJ mol(-1) were derived for the formation of one adduct isomer and the isomerization into the other, respectively. Based on literature data, the more and less stable adducts were assigned to ipso- and ortho-adduct isomers, respectively. The potential isomerization precluded the determination of primary yields of adduct isomers but formation of the ipso-adduct in any case is a minor process. For the rate constants of the OH + 1,3,5-trimethylbenzene reaction an Arrhenius expression k(OH) = 1.32 × 10(-11) cm(3) s(-1) exp(450 ± 50 K/T) was obtained. Based on the same approach, the rate constants of the OH reactions with 1,2,3-trimethylbenzene and 1,2,4-trimethylbenzene were derived as k(OH) = 3.61 × 10(-12) cm(3) s(-1) exp(620 ± 80 K/T) and k(OH) = 2.73 × 10(-12) cm(3) s(-1) exp(730 ± 70 K/T), respectively.


A hydroquinone-specific screening system for directed P450 evolution

Alexandra M Weingartner, Daniel F Sauer, Gaurao V Dhoke, Mehdi D Davari, Anna Joëlle Ruff, Ulrich Schwaneberg
PMID: 30191291   DOI: 10.1007/s00253-018-9328-3

Abstract

The direct hydroxylation of benzene to hydroquinone (HQ) under mild reaction conditions is a challenging task for chemical catalysts. Cytochrome P450 (CYP) monooxygenases are known to catalyze the oxidation of a variety of aromatic compounds with atmospheric dioxygen. Protein engineering campaigns led to the identification of novel P450 variants, which yielded improvements in respect to activity, specificity, and stability. An effective screening strategy is crucial for the identification of improved enzymes with desired characteristics in large mutant libraries. Here, we report a first screening system designed for screening of P450 variants capable to produce hydroquinones. The hydroquinone quantification assay is based on the interaction of 4-nitrophenylacetonitrile (NpCN) with hydroquinones under alkaline conditions. In the 96-well plate format, a low detection limit (5 μM) and a broad linear detection range (5 to 250 μM) were obtained. The NpCN assay can be used for the quantification of dihydroxylated aromatic compounds such as hydroquinones, catechols, and benzoquinones. We chose the hydroxylation of pseudocumene by P450 BM3 as a target reaction and screened for improved trimethylhydroquinone (TMHQ) formation. The new P450 BM3 variant AW2 (R47Q, Y51F, I401M, A330P) was identified by screening a saturation mutagenesis library of amino acid position A330 with the NpCN assay. In summary, a 70-fold improved TMHQ formation was achieved with P450 BM3 AW2 when compared to the wild type (WT) and a 1.8-fold improved TMHQ formation compared to the recently reported P450 BM3 M3 (R47S, Y51W, A330F, I401M).


Theoretical study of structure and stability of small gadolinium carboxylate complexes in liquid scintillator solvents

Pin-Wen Huang
PMID: 25204583   DOI: 10.1007/s00894-014-2434-y

Abstract

The structural properties of three small gadolinium carboxylate complexes in three liquid scintillator solvents (pseudocumene, linear alkylbenzene, and phenyl xylylethane) were theoretically investigated using density functional theory (B3LYP/LC-RECP) and polarizable continuum model (PCM). The average interaction energy between gadolinium atom and carboxylate ligand (E(int)) and the energy difference of the highest singly occupied molecular orbital and lowest unoccupied molecular orbital (Δ(SL)) were calculated to evaluate and compare the relative stability of these complexes in solvents. The calculation results show that the larger (with a longer alkyl chain) gadolinium carboxylate complex has greater stability than the smaller one, while these gadolinium carboxylates in linear alkylbenzene were found to have greater stability than those in the other two solvents.


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